molecular formula C14H15NO3 B13692341 Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate

Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate

Cat. No.: B13692341
M. Wt: 245.27 g/mol
InChI Key: SSDUDYFOLAMMKO-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate is an organic compound with a complex structure that includes an isoxazole ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 2,6-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the isoxazole ring, followed by esterification to yield the final product. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring and isoxazole moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate: shares similarities with other isoxazole derivatives and carboxylate esters.

    2,6-Dimethylphenyl isoxazole derivatives: These compounds have similar structural features and chemical properties.

Uniqueness

  • The unique combination of the isoxazole ring and carboxylate ester group in Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate imparts distinct chemical reactivity and potential biological activities.
  • Its specific substitution pattern and functional groups make it a valuable compound for targeted research and applications.

This detailed article provides a comprehensive overview of Methyl 3-(2,6-dimethylphenyl)-5-methylisoxazole-4-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-8-6-5-7-9(2)11(8)13-12(14(16)17-4)10(3)18-15-13/h5-7H,1-4H3

InChI Key

SSDUDYFOLAMMKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)OC)C

Origin of Product

United States

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